![molecular formula C8H6F2N2S B067746 2-Benzothiazolamine, 4,5-difluoro-N-methyl- CAS No. 189949-37-9](/img/structure/B67746.png)
2-Benzothiazolamine, 4,5-difluoro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolamine, 4,5-difluoro-N-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolamine, 4,5-difluoro-N-methyl- is not fully understood. However, it has been suggested that it works by inhibiting specific enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Benzothiazolamine, 4,5-difluoro-N-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzothiazolamine, 4,5-difluoro-N-methyl- has several advantages for lab experiments. It is easy to synthesize and has low toxicity. It also has a high degree of stability and can be stored for long periods. However, it has some limitations, such as its low solubility in water, which can affect its efficacy in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Benzothiazolamine, 4,5-difluoro-N-methyl-. These include:
1. Further studies on its mechanism of action to understand how it interacts with specific enzymes and proteins.
2. Investigation of its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
3. Development of new synthesis methods to improve the purity and yield of the product.
4. Investigation of its potential use in combination with other drugs to enhance their efficacy.
5. Investigation of its potential use in agricultural applications, such as the development of new pesticides or herbicides.
Conclusion:
2-Benzothiazolamine, 4,5-difluoro-N-methyl- is a chemical compound that has potential applications in various scientific research fields. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand its potential applications and develop new synthesis methods to improve its efficacy.
Synthesemethoden
The synthesis of 2-Benzothiazolamine, 4,5-difluoro-N-methyl- involves the reaction of 4,5-difluoro-2-nitroaniline with thioamide in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolamine, 4,5-difluoro-N-methyl- has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use in the development of new drugs.
Eigenschaften
CAS-Nummer |
189949-37-9 |
---|---|
Molekularformel |
C8H6F2N2S |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
4,5-difluoro-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H6F2N2S/c1-11-8-12-7-5(13-8)3-2-4(9)6(7)10/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
FXDXGZBHPCTPQA-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=C(S1)C=CC(=C2F)F |
Kanonische SMILES |
CNC1=NC2=C(S1)C=CC(=C2F)F |
Synonyme |
2-Benzothiazolamine,4,5-difluoro-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.